molecular formula C11H21Cl3N3OP B2441731 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride CAS No. 2503204-86-0

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride

Cat. No.: B2441731
CAS No.: 2503204-86-0
M. Wt: 348.63
InChI Key: AHVRDNLKHHNJPQ-UHFFFAOYSA-N
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Description

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride is a chemical compound with the molecular formula C11H18N3OP.3HCl. It is known for its unique structure, which includes a piperazine ring and a dimethylphosphoryl group attached to a pyridine ring. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyridine ring, followed by the introduction of the piperazine ring and the dimethylphosphoryl group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the reaction conditions.

Chemical Reactions Analysis

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction may result in the formation of amines.

Scientific Research Applications

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride can be compared with other similar compounds, such as:

    1-(4-Dimethylaminopyridin-2-yl)piperazine: This compound has a similar structure but with a dimethylamino group instead of a dimethylphosphoryl group.

    1-(4-Dimethylphosphorylpyridin-2-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring.

    1-(4-Dimethylphosphorylpyridin-2-yl)piperidine: This compound has a piperidine ring instead of a piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its trihydrochloride form, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-dimethylphosphorylpyridin-2-yl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N3OP.3ClH/c1-16(2,15)10-3-4-13-11(9-10)14-7-5-12-6-8-14;;;/h3-4,9,12H,5-8H2,1-2H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVRDNLKHHNJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC(=NC=C1)N2CCNCC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl3N3OP
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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